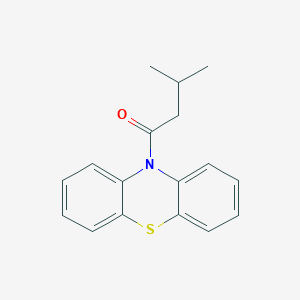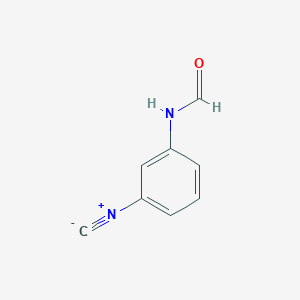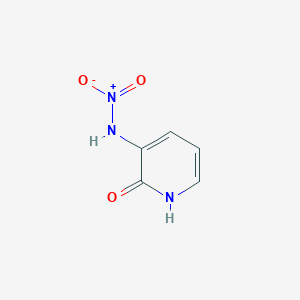
(E)-Cyclododec-1-enecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Cyclododec-1-enecarbaldehyde is an organic compound with the molecular formula C13H22O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is notable for its unique structure, which includes a twelve-membered ring with a double bond and an aldehyde functional group. It is used in various chemical and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-Cyclododec-1-enecarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclododecene using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to carboxylic acids.
Another method involves the hydroformylation of cyclododecene, where the double bond is reacted with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium-based catalyst. This process adds a formyl group (CHO) to the double bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and selectivity in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Cyclododec-1-enecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium dichromate (K2Cr2O7) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, cyclododecenol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3), potassium dichromate (K2Cr2O7), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydrazines
Major Products
Oxidation: Cyclododecanoic acid
Reduction: Cyclododecenol
Substitution: Imines, hydrazones
Wissenschaftliche Forschungsanwendungen
(E)-Cyclododec-1-enecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of (E)-Cyclododec-1-enecarbaldehyde involves its reactivity with nucleophiles due to the presence of the electrophilic aldehyde group. This reactivity allows it to form various derivatives through nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
(E)-Cyclododec-1-enecarbaldehyde can be compared with other similar compounds, such as:
Cyclododecanone: A ketone with a similar twelve-membered ring structure but with a carbonyl group (C=O) instead of an aldehyde group.
Cyclododecanol: An alcohol with a twelve-membered ring structure and a hydroxyl group (OH) instead of an aldehyde group.
Cyclododecane: A saturated hydrocarbon with a twelve-membered ring structure but without any functional groups.
The uniqueness of this compound lies in its combination of a twelve-membered ring with an aldehyde functional group, which imparts distinct reactivity and versatility in chemical synthesis and industrial applications.
Eigenschaften
Molekularformel |
C13H22O |
|---|---|
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
(1E)-cyclododecene-1-carbaldehyde |
InChI |
InChI=1S/C13H22O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h10,12H,1-9,11H2/b13-10+ |
InChI-Schlüssel |
NZYGNIHIMRXHJS-JLHYYAGUSA-N |
Isomerische SMILES |
C1CCCCC/C(=C\CCCC1)/C=O |
Kanonische SMILES |
C1CCCCCC(=CCCCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
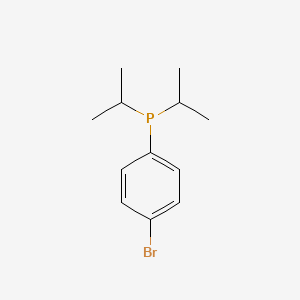
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)


![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
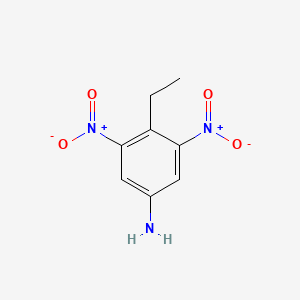
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)
